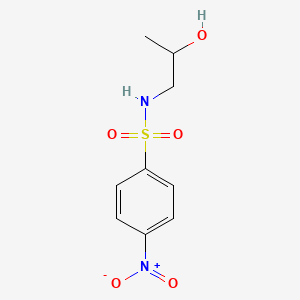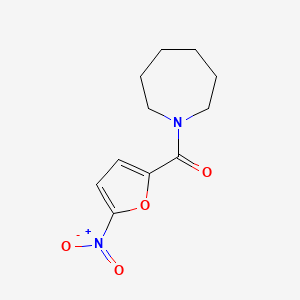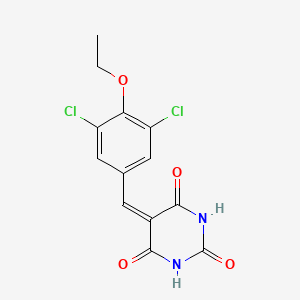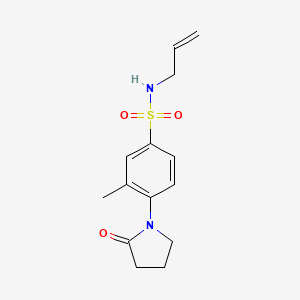![molecular formula C18H25ClO5 B5154581 diethyl [5-(2-chlorophenoxy)pentyl]malonate](/img/structure/B5154581.png)
diethyl [5-(2-chlorophenoxy)pentyl]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [5-(2-chlorophenoxy)pentyl]malonate, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of cannabinoid receptors. It was first synthesized in the 1990s and has been extensively studied for its potential use in scientific research.
Mecanismo De Acción
Diethyl [5-(2-chlorophenoxy)pentyl]malonate acts as a potent agonist of cannabinoid receptors, specifically CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a range of physiological effects. The exact mechanism of action is still being studied, but it is thought to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
Diethyl [5-(2-chlorophenoxy)pentyl]malonate has a range of biochemical and physiological effects. It has been shown to induce hypothermia, alter locomotor activity, and modulate pain perception. It has also been shown to have anti-inflammatory and neuroprotective effects. These effects are thought to be mediated through the activation of cannabinoid receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl [5-(2-chlorophenoxy)pentyl]malonate has several advantages for use in lab experiments. It is a potent and selective agonist of cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. It is also stable and easy to synthesize, making it readily available for use in research. However, there are also limitations to its use. It has been shown to have off-target effects at high concentrations, and its effects can be variable depending on the experimental conditions.
Direcciones Futuras
There are several future directions for research on diethyl [5-(2-chlorophenoxy)pentyl]malonate. One area of interest is the development of novel cannabinoid receptor agonists with improved selectivity and efficacy. Another area of interest is the investigation of the potential therapeutic applications of diethyl [5-(2-chlorophenoxy)pentyl]malonate and other cannabinoid receptor agonists. Finally, there is a need for further research to fully understand the mechanism of action and physiological effects of diethyl [5-(2-chlorophenoxy)pentyl]malonate.
Métodos De Síntesis
The synthesis of diethyl [5-(2-chlorophenoxy)pentyl]malonate involves the reaction of 2-chlorophenol with 5-bromopentanoic acid, followed by esterification with diethyl malonate. The resulting compound is then subjected to decarboxylation to obtain diethyl [5-(2-chlorophenoxy)pentyl]malonate. This synthesis method has been well-established and is widely used in scientific research.
Aplicaciones Científicas De Investigación
Diethyl [5-(2-chlorophenoxy)pentyl]malonate has been extensively studied for its potential use in scientific research. It is commonly used as a tool to study the endocannabinoid system and its role in various physiological processes. It has also been used to investigate the pharmacological properties of cannabinoid receptors and their potential therapeutic applications.
Propiedades
IUPAC Name |
diethyl 2-[5-(2-chlorophenoxy)pentyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClO5/c1-3-22-17(20)14(18(21)23-4-2)10-6-5-9-13-24-16-12-8-7-11-15(16)19/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIXTFUHBGIUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCOC1=CC=CC=C1Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[5-(2-chlorophenoxy)pentyl]propanedioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5154511.png)

![4-[3-(2,6-diisopropylphenoxy)propyl]morpholine](/img/structure/B5154516.png)
![3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B5154519.png)
![4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5154528.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5154536.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5154549.png)

![(3aS*,5S*,9aS*)-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5154565.png)


![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide](/img/structure/B5154591.png)